Product packaging for (1S,5R,8R,9S,11R,13R,14R,16S,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol(Cat. No.:CAS No. 27530-78-5)

(1S,5R,8R,9S,11R,13R,14R,16S,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol

Cat. No.: B1673741
CAS No.: 27530-78-5
M. Wt: 313.4 g/mol
InChI Key: SYQIMSBCRURKCZ-ACMRJPCYSA-N
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Description

Kobusine within Diterpenoid Alkaloid Research

Kobusine is categorized as a C20-diterpenoid alkaloid, specifically belonging to the hetisine (B12785939) structural type. nih.govmdpi.comjst.go.jprsc.org Diterpenoid alkaloids are a diverse group of nitrogen-containing compounds found predominantly in plants of the Aconitum, Delphinium, and Garrya genera. mdpi.comjst.go.jp These alkaloids are broadly classified based on their carbon skeleton as C18-, C19-, or C20-diterpenoid alkaloids. mdpi.comnih.gov C20-diterpenoid alkaloids, including kobusine, feature a framework derived from a diterpene precursor. mdpi.comjst.go.jp The hetisine type, to which kobusine belongs, is characterized by a heptacyclic hetisane skeleton. ontosight.airsc.org While some diterpenoid alkaloids, such as those of the aconitine (B1665448) type (C19), are known for their significant toxicity, C20-diterpenoid alkaloids like kobusine and pseudokobusine (B1213284) are generally considered less toxic. nih.govjst.go.jpnih.gov Research efforts within this area aim to explore the structural diversity and biological properties of these complex natural products. nih.govjst.go.jp

Historical Context of Kobusine Discovery and Structural Elucidation

Kobusine was among the representative hetisine-type diterpenoid alkaloids discovered during the 1940s. rsc.org Its isolation has been reported from sources such as Aconitum sachalinense and Aconitum yesoense var. macroyesoense. nih.govchemicalbook.com The structural elucidation of hetisine-type diterpenoid alkaloids, including kobusine, proved challenging due to their intricate fused polycyclic skeletons. rsc.org The general chemical skeleton of hetisine-type diterpenoid alkaloids was first proposed in 1963, with their structures ultimately established through techniques such as single crystal X-ray diffraction studies of representative compounds, including kobusine methiodide. rsc.orgresearchgate.net Early studies on kobusine also involved chemical reactions such as catalytic reduction and acetylation to deduce structural features. chemicalbook.com

Significance of Kobusine in Natural Products Chemistry

Kobusine holds significance in natural products chemistry as an example of a complex diterpenoid alkaloid with a unique structural scaffold. ontosight.ai Natural products, including alkaloids like kobusine, continue to be valuable sources for the discovery of new chemical entities with potential biological activities. nih.govresearchgate.net The study of kobusine and its derivatives contributes to the understanding of the relationship between chemical structure and biological activity within the diterpenoid alkaloid class. nih.govresearchgate.net Research into the isolation, structural characterization, and chemical modification of kobusine provides insights into the chemical diversity found in nature and its potential applications. ontosight.ainih.gov

Detailed Research Findings

Research on kobusine has explored its chemical properties and the biological activities of its derivatives.

Kobusine is a crystalline solid that can be obtained from plant extracts. chemicalbook.com It forms crystalline salts with specific melting points and optical rotation values, as detailed in the table below. chemicalbook.com

Salt FormMelting Point (°C)Specific Rotation ([α]D)Notes
Hydrobromide288 (dec.)+40.68° (H2O)Monohydrate
Hydrochloride300 (dec.)+41.4° (H2O)1.5 Hydrate
Perchlorate185-187 (dec.)Not specified
Platinichloride262 (dec.)Not specified
Picrate282-284 (dec.)Not specified
Methiodide287 (dec.)Not specified

Kobusine can undergo chemical modifications, such as acetylation, yielding derivatives like diacetyl kobusine. chemicalbook.com

Recent research has investigated the antiproliferative activity of kobusine and its synthetic derivatives against various human cancer cell lines. nih.govresearchgate.netresearchgate.netacs.org While natural kobusine itself showed limited activity in some studies (IC50 > 20 μM), several synthesized derivatives exhibited significant suppressive effects. nih.govresearchgate.netacs.org Notably, derivatives with acyl substitutions at the C-11 and C-15 positions, particularly 11,15-diacylkobusine derivatives, demonstrated higher potency compared to mono-acylated counterparts. nih.govresearchgate.netresearchgate.netacs.org For instance, 11,15-dibenzoylkobusine showed significant potency against A549, KB, and KB-VIN cell lines with an average IC50 of 7.3 μM. nih.govresearchgate.netacs.org Some derivatives, such as compounds 13 and 25 (referring to specific synthesized derivatives in the source), were shown to induce cell cycle arrest in the sub-G1 phase in MDA-MB-231 cells. nih.govresearchgate.netacs.org These findings suggest that chemical modification of the kobusine scaffold can enhance its biological activity. nih.govresearchgate.netresearchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO2 B1673741 (1S,5R,8R,9S,11R,13R,14R,16S,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol CAS No. 27530-78-5

Properties

CAS No.

27530-78-5

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(1S,5R,8R,9S,11R,13R,14R,16S,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol

InChI

InChI=1S/C20H27NO2/c1-9-10-6-11-16-19-5-3-4-18(2)8-21(16)12(14(18)19)7-20(11,17(9)23)15(19)13(10)22/h10-17,22-23H,1,3-8H2,2H3/t10-,11-,12+,13+,14-,15+,16-,17-,18+,19+,20-/m1/s1

InChI Key

SYQIMSBCRURKCZ-ACMRJPCYSA-N

Isomeric SMILES

C[C@@]12CCC[C@]34[C@@H]1[C@@H]5CC67[C@H]3[C@H]([C@H](C[C@@H]6C4N5C2)C(=C)[C@H]7O)O

Canonical SMILES

CC12CCCC34C1C5CC67C3C(C(CC6C4N5C2)C(=C)C7O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

hetisan-11,15-diol
kobusine

Origin of Product

United States

Origin and Isolation Methodologies of Kobusine

Natural Sources of Kobusine: Aconitum Species and Related Genera

Kobusine is primarily found in plants belonging to the family Ranunculaceae, with the genera Aconitum (commonly known as Monkshood) and Delphinium being recognized as rich sources of this and related alkaloids. rsc.orgillinois.edu Approximately 55% of reported hetisine-type diterpenoid alkaloids, including kobusine, have been found in Aconitum species, while about 39% are isolated from Delphinium species. rsc.org The genus Consolida, closely related to Delphinium within the Ranunculaceae family, also contains hetisine-type diterpenoid alkaloids. rsc.org Additionally, the genus Spiraea in the Rosaceae family has been identified as another source, although the hetisine-type diterpenoid alkaloids from Spiraea typically have fewer and simpler oxygenated substituents compared to those from Ranunculaceae. rsc.org

Specific Aconitum species reported to contain kobusine include Aconitum sachalinense and Aconitum talassicum. nih.govchemicalbook.com Phytochemical investigations have also focused on Aconitum japonicum subsp. subcuneatum and Aconitum yesoense var. macroyesoense as sources of C19- and C20-diterpenoid alkaloids, including kobusine. researchgate.netnih.govjst.go.jp

Table 1: Selected Plant Sources of Kobusine

GenusFamilySpecies Examples
AconitumRanunculaceaeA. sachalinense, A. talassicum, A. japonicum subsp. subcuneatum, A. yesoense var. macroyesoense
DelphiniumRanunculaceaeD. elatum cv. Pacific Giant (contains related diterpenoid alkaloids) researchgate.netjst.go.jp
ConsolidaRanunculaceaeContains hetisine-type diterpenoid alkaloids rsc.org
SpiraeaRosaceaeS. japonica (contains hetisine-type diterpenoid alkaloids) rsc.org

Advanced Isolation and Purification Techniques for Kobusine

The isolation and purification of natural products like kobusine from complex plant matrices involve a series of sophisticated techniques. The initial step typically involves extraction of the plant material to obtain crude extracts containing the target compounds. mdpi.comhilarispublisher.com Various extraction methods can be employed, including solvent extraction using organic solvents such as ethanol, methanol, chloroform, or ethyl acetate, chosen based on the polarity and solubility of the compound. mdpi.comhilarispublisher.comnih.gov Traditional methods like maceration, percolation, decoction, reflux extraction, and Soxhlet extraction, as well as modern techniques such as ultrasound-assisted extraction and microwave-assisted extraction, are utilized. mdpi.comnih.gov

Following extraction, purification techniques are necessary to isolate pure kobusine from the mixture of compounds present in the crude extract. hilarispublisher.comnih.gov Chromatography is a fundamental technique in natural products chemistry for separating and purifying compounds based on their differential interactions with a stationary and a mobile phase. hilarispublisher.comnih.govmoravek.com Techniques commonly used in the isolation of natural products include thin-layer chromatography (TLC), column chromatography, flash chromatography, Sephadex chromatography, and high-performance liquid chromatography (HPLC). nih.govnih.gov

Column chromatography is a widely used preparative technique where the sample is loaded onto a column packed with a stationary phase and eluted with a solvent gradient. hilarispublisher.comnih.gov Flash chromatography is often the preferred purification technique for organic chemists and those extracting compounds from natural products due to its efficiency in separating a broad variety of compounds. biotage.com HPLC is a powerful technique for both analytical and preparative separation, involving pumping the sample through a column under high pressure. hilarispublisher.com High-speed countercurrent chromatography (HSCCC) is also widely used for the separation of natural products, including alkaloids. mdpi.com The choice of purification technique often depends on the properties of kobusine and the complexity of the extract. nih.gov

Phytochemical Investigations of Kobusine-Containing Plants

Phytochemical investigations of Aconitum species and related plants have focused on identifying and characterizing the diverse array of secondary metabolites present, particularly diterpenoid alkaloids like kobusine. These studies aim to understand the chemical composition of the plants and the distribution of specific compounds across different species and plant parts. nih.govjst.go.jpupit.ro

Research has shown that Aconitum species are rich sources of various classes of compounds, including diterpenoid alkaloids, flavonoids, proteins, fatty acids, steroids/triterpenes, saponins, carbohydrates, and glycosides. upit.ro Diterpenoid alkaloids are a major focus due to their significant biological activities. researchgate.netnih.govjst.go.jpupit.ro These alkaloids are classified based on their chemical structure, with C19- and C20-diterpenoid alkaloids being prominent. researchgate.netacs.org Kobusine is a C20-diterpenoid alkaloid belonging to the hetisine (B12785939) type, characterized by a specific heptacyclic skeleton. ontosight.airsc.orgacs.org

Studies have elucidated the structures of diterpenoid alkaloids isolated from species such as Aconitum japonicum subsp. subcuneatum and Aconitum yesoense var. macroyesoense. researchgate.netnih.govjst.go.jp While some C19-diterpenoid alkaloids like aconitine (B1665448) are known for their high toxicity, C20-diterpenoid alkaloids such as kobusine and pseudokobusine (B1213284) are generally considered less toxic. researchgate.netnih.govjst.go.jpnih.gov Phytochemical investigations often involve the isolation and structural determination of these compounds using spectroscopic techniques. ontosight.ai Research findings indicate that the structural diversity of hetisine-type diterpenoid alkaloids is influenced by the state of the nitrogen atom and various substituents on the core skeleton. rsc.org

Table 2: General Steps in the Isolation of Kobusine

StepDescriptionCommon Techniques Involved
ExtractionSeparating compounds from plant material.Solvent extraction, Maceration, Percolation, Reflux, Soxhlet, Ultrasound-assisted, Microwave-assisted
PurificationSeparating kobusine from other extracted compounds.Chromatography (TLC, Column, Flash, HPLC, HSCCC)
IdentificationDetermining the chemical structure of kobusine.Spectroscopy (e.g., NMR, MS) ontosight.ai

Synthetic Strategies for Kobusine and Its Analogues

Total Synthesis Approaches to (+)-Kobusine

The first enantioselective total synthesis of (+)-kobusine was a landmark achievement, showcasing a strategy that hinged on the strategic use of C-H bond functionalization to construct the core structure and control stereochemistry. acs.org

The retrosynthetic analysis for (+)-kobusine traces the complex natural product back to simpler, more readily accessible precursors. A key disconnection in a successful synthesis involved tracing (+)-kobusine (8) back to a strained cage-like ketone (11). acs.org This intermediate was envisioned to arise from a lactone (12) through ammonolysis and reduction. The intricate hexacyclic carbon framework of this lactone was, in turn, the product of a pivotal radical rearrangement. This strategic disassembly simplifies the complex polycyclic system into more manageable synthetic targets (Figure 1). acs.org

Another critical disconnection identified in synthetic approaches is the C9–C10 bond of the hexacyclic core, which could be formed via a radical cyclization. acs.org This retrosynthetic logic allows for the utilization of strategies developed for other complex natural products, such as grayanotoxins, to access key intermediates. acs.org

Retrosynthetic analysis of (+)-kobusine
Figure 1. A simplified retrosynthetic analysis of (+)-kobusine, highlighting key disconnections and intermediates.

The construction of the rigid, cage-like hetisine (B12785939) core is the central challenge in the synthesis of kobusine. Various methodologies have been developed to assemble this complex scaffold, which is characterized by a fused 6-7-6 tricyclic system embedded within a larger polycyclic network. nih.govnih.gov

Intramolecular cycloaddition reactions are powerful tools for the rapid construction of polycyclic systems. In the context of hetisine alkaloid synthesis, a dual cycloaddition strategy has been effectively employed. nih.gov This often involves an initial intramolecular 1,3-dipolar cycloaddition to form key heterocyclic rings, followed by a subsequent intramolecular Diels-Alder reaction to complete the carbocyclic core. nih.govresearchgate.net For instance, the synthesis of the related hetisine alkaloid nominine (B1204822) utilized an intramolecular 1,3-dipolar cycloaddition of a 4-oxido-isoquinolinium betaine (B1666868) with an ene–nitrile dipolarophile. nih.gov This was followed by a late-stage dienamine isomerization/Diels-Alder cascade to rapidly assemble the polycyclic skeleton. nih.gov While not directly applied in the first total synthesis of kobusine, these cycloaddition strategies represent a significant approach for constructing the hetisine core. nih.gov

A novel and effective strategy for forging the hetisine scaffold involves a hydrogen atom transfer (HAT)-initiated radical rearrangement. acs.org This approach was central to the first enantioselective total synthesis of (+)-kobusine. acs.org The key transformation involved the photoinduced rearrangement of a carefully designed precursor, which established the carbocyclic hetisine-type skeleton. thieme-connect.com This rearrangement is a testament to the power of C–H bond functionalization in modern organic synthesis, allowing for the formation of complex bonds in a controlled manner. nih.govnih.govbeilstein-journals.org

Specifically, the synthesis utilized a HAT-initiated radical rearrangement to construct the cage-like hexacyclic ring system of a key intermediate. acs.org This strategic use of a C-H bond was instrumental in assembling the intricate molecular framework. acs.org Further C-H functionalization was employed in the form of a C20-selective C–H activation using a Suárez modification of the Hofmann–Löffler–Freytag (HLF) reaction in the synthesis of related atisine (B3415921) skeletons, showcasing the versatility of this approach. acs.org

Achieving precise stereochemical control across multiple contiguous stereocenters is a critical aspect of synthesizing complex natural products like kobusine. In the total synthesis of (+)-kobusine, stereocontrol was achieved through a combination of substrate-controlled reactions and strategic conformational biases of the rigid polycyclic intermediates. acs.org

An important example of stereochemical control was the securing of the correct configuration at the C11 stereogenic center. This was accomplished via a crucial intramolecular hydride shift during the late-stage synthesis. acs.org This transformation highlights how understanding the conformational preferences of complex intermediates can be leveraged to achieve high stereoselectivity. The rigid, cage-like structure of the intermediates directs the trajectory of reagents and intramolecular transformations, enabling the selective formation of the desired stereoisomer. acs.org

Late-stage functionalization refers to the introduction or modification of functional groups on a complex molecular scaffold in the final stages of a synthesis. wikipedia.orgmpg.de This strategy is highly valuable as it allows for the diversification of a common advanced intermediate to access multiple natural products or their analogues. nih.gov

In the total synthesis of (+)-kobusine, late-stage redox manipulations were crucial for arriving at the final target. acs.org After the construction of the core hetisine skeleton, a series of carefully orchestrated oxidation and reduction steps were employed to install the correct oxidation states at various positions of the molecule. acs.org A key late-stage transformation was an intramolecular hydride shift, which not only set the C11 stereocenter but also represented a strategic redox manipulation. acs.org Furthermore, a global reduction of a key intermediate using AlH₃ was employed to access an amino alcohol, which could then be further elaborated to other hetisine-type alkaloids. acs.org These late-stage manipulations underscore the efficiency of a synthetic strategy that can diverge to produce multiple complex targets from a single advanced intermediate. acs.org

Strategies for Constructing the Hetisine Core Skeleton

Semi-Synthetic Modifications and Derivatization of Kobusine

Semi-synthetic modification of the natural alkaloid kobusine is a primary strategy for exploring its therapeutic potential and understanding its structure-activity relationships (SAR). Research has largely centered on the derivatization of the hydroxyl groups located at the C-11 and C-15 positions of the kobusine scaffold. These modifications, particularly through acylation, have led to the generation of numerous analogues, allowing for systematic evaluation of how different functional groups impact biological activity.

Esterification Reactions at C-11 and C-15 Positions

The hydroxyl groups at the C-11 and C-15 positions of kobusine serve as reactive sites for esterification. The general synthetic approach involves reacting kobusine with various acyl chlorides in the presence of pyridine. nih.gov This reaction condition facilitates the formation of C-11 mono-substituted, C-15 mono-substituted, or C-11,15 di-substituted acyl derivatives. nih.gov

This strategic esterification has been employed to introduce a wide range of acyl groups, from simple acetyls to more complex substituted benzoyl and cinnamoyl moieties. acs.org The primary goal of these reactions is to investigate how the size, shape, and electronic properties of the ester groups at these specific positions influence the molecule's biological profile. Research has shown that the degree of esterification is a critical determinant of activity, with di-substituted derivatives often exhibiting significantly different properties compared to their mono-substituted or unsubstituted parent compound. nih.gov

Table 1: Summary of Esterification Strategies for Kobusine

Position(s) of Esterification Type of Acyl Group General Research Finding
C-11 (mono-acylation) Benzoyl, Acetyl, Nicotinoyl, etc. Derivatives generally showed no significant antiproliferative effect. acs.orgnih.gov
C-15 (mono-acylation) Benzoyl, Acetyl, etc. Derivatives were found to be inactive against tested human cancer cell lines. acs.org

Development of Novel Kobusine Derivatives

Through the targeted esterification of its C-11 and C-15 hydroxyl groups, a significant number of novel kobusine derivatives have been developed and evaluated. In one extensive study, 43 new derivatives were synthesized to assess their antiproliferative effects against various human cancer cell lines. nih.govnih.gov

The findings from these studies have established clear structure-activity relationships. A critical discovery is that 11,15-diacylation of the kobusine core is essential for potent antiproliferative activity. nih.govnih.gov In contrast, the parent compound kobusine, its 11,15-diacetyl derivative, and various mono-acylated derivatives at either the C-11 or C-15 position were largely inactive. acs.orgnih.gov

The structure-based design strategy identified 11,15-dibenzoylkobusine as a key lead compound, showing significant suppressive effects. nih.govnih.gov Further exploration revealed that derivatives featuring variously substituted benzoyl or cinnamoyl esters at both the C-11 and C-15 positions were among the most potent compounds. acs.org Specifically, diester derivatives with small alkoxy groups on the benzoate (B1203000) esters demonstrated notable activity. acs.org These findings underscore the importance of the dual ester modifications at these specific sites for enhancing the biological activity of the kobusine scaffold. researchgate.net

Table 2: Examples of Novel Kobusine Derivatives and Research Findings

Derivative Class Specific Modification Key Research Finding
Di-benzoyl Ester Addition of benzoyl groups at C-11 and C-15. Identified as a lead derivative with significant antiproliferative effects. nih.govnih.gov
Substituted Di-benzoyl Esters Addition of benzoyl esters with small alkoxy groups (e.g., methoxy) at C-11 and C-15. Showed significant potency against all tested human cancer cell lines. acs.org
Di-cinnamoyl Esters Addition of cinnamoyl groups at C-11 and C-15. Exhibited substantial suppressive effects against tested cancer cell lines. acs.org
Mono-acyl Esters Acylation at only C-11 or C-15. Showed no significant antiproliferative effect. acs.orgnih.gov

Structure Activity Relationship Sar Studies of Kobusine Derivatives

Impact of Acylation Patterns on Biological Potency

Acylation at the C-11 and C-15 hydroxyl groups of Kobusine has been shown to significantly influence the biological potency of its derivatives. nih.govacs.orgnih.gov

C-11, C-15, and Diacylation Effects on Activity

Studies indicate that the acylation pattern at the C-11 and C-15 positions is crucial for the antiproliferative activity of Kobusine derivatives. nih.govacs.orgnih.gov Specifically, 11,15-diacylated Kobusine derivatives have demonstrated greater potency compared to their corresponding 11- or 15-monoacylated counterparts. nih.govacs.orgnih.gov For instance, 11,15-diacylkobusine derivatives (such as compounds 3, 6-10, 13, 15, 16, 18, and 23 in some studies) exhibited more potent antiproliferative effects than 11-acylkobusine derivatives (e.g., 3a, 6a-10a, 13a, 15a, 16a, 18a, 23a) and 15-acylkobusine derivatives (e.g., 3b, 7b, 9b, 10b, 15b). nih.govacs.orgnih.gov This suggests that diesterification at both C-11 and C-15 positions is important for enhanced activity. nih.gov In contrast, the natural parent alkaloid Kobusine and certain mono- and diacetylated derivatives (like 11,15-O-diacetylkobusine) have shown little to no antiproliferative effect in some cancer cell lines. nih.govacs.orgnih.gov

Influence of Acyl Moiety Substituents

The nature of the substituents on the acyl moiety also impacts the cytotoxic potency of Kobusine derivatives. nih.gov For 11,15-disubstituted derivatives, those with substituted benzoyl or cinnamoyl esters have shown significant potency against various human cancer cell lines. nih.gov For example, among derivatives with small alkoxy groups on the benzoate (B1203000) esters, those with 3-methoxy, 4-methoxy, 3,4,5-trimethoxy, and 4-ethoxy substituents were more potent than the 2-methoxy substituted derivative. nih.gov This highlights that the specific chemical nature and position of substituents on the acyl group contribute to the observed biological activity.

Structural Features Essential for Specific Biological Activities

Beyond acylation patterns, other structural features of Kobusine and related hetisine-type alkaloids are essential for their biological activities. The heptacyclic hetisane skeleton itself is a defining structural element. researchgate.netrsc.orgrsc.org For cytotoxic effects observed in some hetisine-type alkaloids, the presence of a hydroxyl group at the C-6 position has been indicated as a requirement. rsc.orgsemanticscholar.orgnih.gov While specific essential features of Kobusine for all its potential biological activities are still under investigation, the studies on its derivatives underscore the importance of the hydroxyl groups at C-11 and C-15 as key sites for modification to enhance specific activities like antiproliferation. nih.govacs.orgnih.govnih.gov

Comparative SAR Analysis with Related Hetisine-Type Alkaloids

Kobusine belongs to the hetisine-type C20-diterpenoid alkaloids, a group characterized by a specific heptacyclic skeleton. researchgate.netrsc.orgrsc.org Comparative SAR analysis within this class reveals common trends and differences in how structural variations affect activity. For instance, similar to Kobusine derivatives, acylation at C-11 and C-15 positions in other hetisine-type alkaloids, such as pseudokobusine (B1213284), has also been shown to enhance cytotoxic activity. rsc.orgsemanticscholar.orgnih.gov Studies have indicated that for pseudokobusine derivatives, the presence of a free hydroxyl group at C-6 was more important for activity compared to its acylated products. rsc.orgsemanticscholar.org These comparisons help to delineate the general structural requirements for activity within the hetisine-type alkaloid class and highlight the specific contributions of the Kobusine scaffold and its modification sites.

Mechanistic and Molecular Target Elucidation of Kobusine and Analogues

Methodological Approaches for Target Identification

Target identification is a critical initial phase in drug discovery, aiming to pinpoint the molecular entities involved in disease pathogenesis that can be modulated by a therapeutic agent biobide.comresearchgate.net. For natural products like kobusine, which often exhibit diverse biological activities, elucidating their specific targets requires a combination of experimental and computational strategies. researchgate.net

Biochemical Profiling Techniques

Biochemical profiling techniques are widely used to investigate the interactions of small molecules with biological systems. These methods can help identify proteins or enzymes that directly bind to or are modulated by kobusine and its analogues. Techniques such as affinity chromatography, where a compound is immobilized on a solid support to "fish out" interacting proteins from a complex mixture like cell lysate, are fundamental in this approach. mdpi.comdrughunter.com Subsequent analysis of the captured proteins, often by mass spectrometry (MS/MS), allows for their identification. drughunter.com While traditional affinity-based methods have been utilized since the 1960s, they can be prone to false positives and may have limited applicability in certain contexts. mdpi.com

Research on kobusine derivatives has shown varying degrees of antiproliferative activity against different cancer cell lines, suggesting interactions with specific cellular components. For instance, 11,15-dibenzoylkobusine exhibited significant potency against several cancer cell lines, while the parent compound, kobusine, and other derivatives were less active or inactive. nih.govresearchgate.netacs.org This differential activity among analogues hints at the importance of specific structural modifications for target interaction. Structure-activity relationship (SAR) analysis, a form of biochemical profiling, has revealed that the presence and position of acyl groups on the kobusine skeleton significantly influence its cytotoxic effects. rsc.orgnih.gov Specifically, 11,15-diacylation appears crucial for inducing antiproliferative activity. researchgate.netacs.org

Computational Approaches: Molecular Docking and Network Pharmacology

Computational methods play a significant role in predicting potential targets and understanding the complex interactions of compounds within biological systems. researchgate.netchemistry-chemists.com

Molecular Docking: Molecular docking is a widely used technique to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target (protein). mdpi.compcbiochemres.com By simulating the interaction between the compound and a potential binding site on a protein, docking studies can provide insights into the likely molecular target and the key residues involved in the interaction. mdpi.comnih.govd-nb.info This can help prioritize targets for experimental validation and guide the design of new analogues with improved binding characteristics. mdpi.compcbiochemres.com Molecular docking has been employed in studies investigating the mechanism of action of various compounds, including other natural product derivatives, by predicting their binding modes to specific enzymes or receptors. mdpi.comnih.govd-nb.infonih.gov

Network Pharmacology: Network pharmacology takes a holistic approach by integrating data from various sources, including compound-target interactions, protein-protein interaction networks, and disease-related genes, to construct a comprehensive network. nih.govtmrjournals.complos.org This allows for the identification of multiple potential targets and pathways that a compound may influence, providing a systems-level understanding of its pharmacological effects. nih.govplos.org Network pharmacology has been applied to study the mechanisms of action of traditional medicines and identify key active components and their targets and pathways in treating complex diseases. nih.govtmrjournals.complos.orgresearchgate.net While direct network pharmacology studies specifically on kobusine were not found in the provided results, this method is relevant for understanding the potential multi-target effects of natural products like diterpenoid alkaloids. researchgate.net

Chemical Biology Probe Development for Kobusine Research

Chemical biology probes are powerful tools used to investigate biological processes and identify molecular targets. cnio.esnih.gov These are typically small molecules modified with a reporter tag (like a fluorophore or affinity tag) and/or a reactive group that allows them to interact with and label specific biological molecules, often proteins. drughunter.comnih.govfrontiersin.org

Application of Photo-Affinity Labeling (PAL)

Photo-affinity labeling (PAL) is a technique that uses photoreactive probes to identify ligand-binding sites and protein targets. evotec.comenamine.netmdpi.com PAL probes contain a photoactivatable group (such as a diazirine, benzophenone, or aryl azide) that, upon irradiation with UV light, generates a highly reactive species that forms a covalent bond with nearby amino acid residues at the binding site. evotec.comenamine.netmdpi.com This covalent attachment "captures" the interaction, allowing for the identification of the target protein and mapping of the binding site, often using mass spectrometry. evotec.comenamine.netmdpi.com PAL is particularly useful for studying transient or weak interactions and for target identification after phenotypic screens. drughunter.comenamine.net Fully functionalized fragments (FFFs) containing a photoactivatable group and a handle for subsequent tagging are used as probes in PAL-based activity-based protein profiling. evotec.com

In Vitro Studies on Cellular Pathway Modulation

In vitro studies using cancer cell lines have been crucial in understanding how kobusine and its derivatives modulate cellular pathways, particularly those involved in cell cycle progression and gene expression.

Investigation of Cell Cycle Progression and Sub-G1 Induction

Studies on kobusine derivatives have demonstrated their ability to induce cell cycle arrest and the accumulation of cells in the sub-G1 phase. The sub-G1 phase is typically indicative of apoptotic cells, which have fragmented DNA. archivesofmedicalscience.com

Research on novel C20-diterpenoid alkaloid derivatives synthesized from kobusine (1) assessed their antiproliferative effects against various human cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231 and a P-glycoprotein overexpressing multidrug-resistant subline (KB-VIN). nih.govacs.org Certain 11,15-diacylkobusine derivatives, such as derivatives 13 and 25, were found to induce a significant accumulation of MDA-MB-231 cells in the sub-G1 phase within 12 hours. nih.govacs.org This suggests that 11,15-diacylation of the kobusine scaffold is important for inducing antiproliferative activity and sub-G1 accumulation in this class of alkaloids. nih.govacs.org

Further investigation into the mechanism of action of kobusine derivatives involved treating MDA-MB-231 cells with compounds at concentrations equivalent to three times their IC50 values. nih.govacs.org Analysis by flow cytometry after propidium (B1200493) iodide staining revealed a heavy accumulation of cells in the sub-G1 phase after just 12 hours of treatment with all tested derivatives. nih.govacs.org This indicates that the induction of sub-G1 arrest is a prominent effect of these kobusine derivatives in MDA-MB-231 cells.

Interactive Table 1: Effect of Representative Kobusine Derivatives on Sub-G1 Phase Accumulation in MDA-MB-231 Cells

DerivativeTreatment Time (h)Sub-G1 AccumulationReference
1312Heavy accumulation nih.govacs.org
2512Heavy accumulation nih.govacs.org
All tested derivatives12Heavy accumulation nih.govacs.org

Note: "Heavy accumulation" is based on the qualitative description in the source material.

Analysis of Gene Expression Modulation, e.g., Cyclin D1 mRNA

Modulation of gene expression, particularly of cell cycle regulators like Cyclin D1, is another mechanism by which compounds can influence cell proliferation. Cyclin D1 is a key protein in cell cycle control, promoting the transition from G1 to S phase, and is frequently overexpressed in many human cancers. jcancer.orgnih.gov Cyclin D1 can also have a transcriptional role, directly binding to genomic DNA to activate or downregulate gene expression. jcancer.org

A preliminary mechanism of action study involving representative kobusine derivatives (5, 8, 9, and 17) indicated that these compounds decreased Cyclin D1 mRNA expression. researchgate.net This suggests that the antiproliferative effects and induction of sub-G1 arrest observed with kobusine derivatives might be linked, at least in part, to their ability to downregulate the expression of positive cell cycle regulators like Cyclin D1. researchgate.net

While the search results confirm that Cyclin D1 mRNA expression can be modulated by various factors and compounds nih.govresearcher.lifenih.gov, the specific details regarding the extent of Cyclin D1 mRNA downregulation by kobusine derivatives 5, 8, 9, and 17, and the direct correlation with their observed cellular effects, are not extensively detailed in the provided snippets.

Interactive Table 2: Effect of Representative Kobusine Derivatives on Cyclin D1 mRNA Expression

DerivativeEffect on Cyclin D1 mRNA ExpressionReference
5Decreased expression researchgate.net
8Decreased expression researchgate.net
9Decreased expression researchgate.net
17Decreased expression researchgate.net

Biosynthetic Pathway Investigations of Kobusine

Strategies for Elucidating Plant Alkaloid Biosynthesis

Elucidating the biosynthetic pathways of plant alkaloids, especially complex ones like kobusine, involves a combination of analytical and genetic strategies researchgate.net. Accurate structural characterization of the alkaloid product is a fundamental first step, often achieved through techniques like X-ray analysis and high-field 2D nuclear magnetic resonance (NMR) researchgate.net.

Modern strategies leverage multi-omics technologies, including genomics, transcriptomics, and metabolomics, to identify genes and enzymes involved in metabolic pathways mpg.denih.govmaxapress.com. By analyzing the correlation between changes in secondary metabolites and the expression of related enzyme genes, researchers can identify biosynthetic genes and analyze metabolic pathways nih.gov. Techniques such as comparative transcriptomics between different tissue types and genera, coexpression analysis, single-cell sequencing, and mass spectrometry imaging are employed to uncover metabolic genes and understand pathway organization mpg.demaxapress.combiorxiv.orgnih.govcjnmcpu.com.

Identification of Key Enzymatic Steps in Hetisine-Type Alkaloid Formation

The formation of diterpenoid alkaloids involves several key enzymatic steps, including the production of diterpenoid precursors, the incorporation of nitrogen, and subsequent modifications such as oxidation, acylation, and methylation researchgate.netbiorxiv.org. The initial steps in the biosynthesis of diterpenoid alkaloids are believed to involve the formation of ent-atiserene from isoprenoid precursors, which are derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways researchgate.netmedwinpublishers.comcaltech.edu.

Hetisine-type alkaloids, like kobusine, are thought to be formed from atisine-type diterpenoid alkaloids researchgate.netrsc.org. Atisine-type diterpenoid alkaloids may undergo a Mannich reaction to generate hetidine-type diterpenoid alkaloids, followed by the formation of a C-6–N bond to yield the hetisine (B12785939) skeleton researchgate.netrsc.org. Research has identified entry steps in the biosynthesis of the diterpenoid alkaloid atisinium, a potential intermediate in the formation of more complex diterpenoid alkaloids, involving a pair of terpene synthases, three cytochromes P450, and a reductase biorxiv.orgnih.gov.

Genetic and Biochemical Characterization of Biosynthetic Enzymes

Genetic and biochemical characterization of enzymes involved in alkaloid biosynthesis is crucial for understanding the pathway at a molecular level nih.gov. This involves identifying the genes encoding the enzymes, expressing and purifying the proteins, and studying their catalytic activity and substrate specificity maxapress.comnih.gov.

Studies on diterpenoid alkaloid biosynthesis in Aconitum and Delphinium species have led to the identification of enzymes such as terpene synthases responsible for forming the diterpene scaffold, cytochromes P450 involved in oxidation steps, and reductases involved in nitrogen incorporation biorxiv.orgnih.gov. For instance, a reductase active in the pathway for atisinium formation has been identified and characterized, showing a preference for ethanolamine (B43304) as the nitrogen source biorxiv.orgnih.gov. Methyltransferases and acyltransferases are also known to play significant roles in the structural diversification of diterpenoid alkaloids through methylation and acylation reactions nih.govbiorxiv.org.

Advanced Analytical Techniques in Kobusine Research

High-Resolution Spectroscopic Methods for Structural Characterization

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in the structural characterization of kobusine and its derivatives. They provide complementary information that allows for the definitive assignment of atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly 1H and 13C. In kobusine research, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to elucidate the structures of kobusine derivatives. nih.gov For instance, 1H NMR spectra of kobusine derivatives have been recorded on instruments such as a JEOL model ECZ400 spectrometer using tetramethylsilane (B1202638) (TMS) as an internal standard. nih.gov Comparison of 1H and 13C NMR data for synthesized kobusine and its derivatives with reported literature data is a standard practice for structural confirmation. 13.112.14 While solution-state NMR is particularly effective for relatively small molecules, providing atomic-level resolution, its application can be limited by the size of the molecule. nih.govnih.gov Beyond structural elucidation, quantitative NMR (qNMR) has emerged as a valuable method for assessing the purity of reference materials, offering a direct approach to purity determination by comparing analyte signals to those of an internal standard. uni.lu

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its molecular formula and gaining insights into its structural subunits. In studies involving kobusine derivatives, mass spectrometry and high-resolution mass spectrometry have been utilized, often performed on instruments like a JEOL model JMS-700 mass spectrometer. nih.govnih.govuni.lunih.gov Coupled techniques, such as High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS), have proven useful for the simultaneous determination and structural investigation of Aconitum alkaloids, including kobusine and pseudokobusine (B1213284). nih.gov This hyphenated approach allows for the separation of complex mixtures before MS analysis. Tandem mass spectrometry (MS/MS) provides detailed information about fragment ions, which is particularly significant for the identification of complex compounds and distinguishing between isomers. ctdbase.org High-resolution mass spectrometry (HR-MS) and HPLC-DAD-MS/MS are part of integrative approaches for the comprehensive characterization of alkaloids. bidd.group

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. It has been instrumental in establishing the absolute configuration and conformation of complex molecules like kobusine. The structure of kobusine itself was definitively determined in 1970 through X-ray crystallographic analysis of its derivative, kobusine methiodide. 13.112.14 This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to produce a 3D map of electron density, from which the positions of atoms, chemical bonds, and crystallographic disorder can be determined. nih.gov X-ray diffraction analysis is also used to verify the structures of synthesized compounds, providing unambiguous confirmation of their molecular architecture. 13.112.14 As a primary method for characterizing atomic structure, X-ray crystallography is a key technique for high-resolution 3D structure determination in various fields, including natural product research and structural biology. nih.gov

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of compounds in complex mixtures, as well as for assessing their purity and quantifying their presence. In the context of kobusine research, chromatography is frequently employed in the isolation and purification of the compound from natural sources before detailed spectroscopic analysis. Techniques such as thin-layer chromatography (TLC) are used for initial analysis and to identify fractions with similar profiles during purification steps. Column chromatography is a common method employed to purify extracts containing kobusine and related alkaloids. For quantitative analysis and simultaneous determination of alkaloids, including kobusine, methods like HPLC-APCI-MS and HPLC coupled with diode-array detection (HPLC-DAD) or tandem mass spectrometry (HPLC-ESI MS/MS) are utilized. nih.govctdbase.org These techniques allow for the separation of individual components within a mixture, enabling their individual quantification. Chromatography plays a crucial role in reducing the risk of overestimation in quantitative analysis by separating the analyte from impurities, and it can be coupled with techniques like qNMR for enhanced accuracy in purity determination. uni.lu

Here is a summary of the analytical techniques discussed:

TechniquePrimary Application in Kobusine ResearchKey Information Provided
NMR SpectroscopyStructural elucidation, confirmation of synthesized derivativesAtomic connectivity, spatial arrangement, purity (qNMR)
Mass Spectrometry (MS)Molecular weight determination, fragmentation patterns, structural insightsMolecular formula confirmation, structural subunits
X-ray CrystallographyDefinitive 3D structure determination, absolute configurationPrecise atomic positions, bond lengths, stereochemistry
Chromatographic TechniquesSeparation, purification, purity assessment, quantitative analysisCompound isolation, identification, purity, concentration

Future Directions and Emerging Research Avenues for Kobusine

Novel Synthetic Methodologies and Chemical Transformations

Future research in Kobusine synthesis is directed towards developing more efficient, stereoselective, and sustainable methodologies to access this complex molecular scaffold and its derivatives. The inherent structural complexity of hetisane diterpenoids presents significant synthetic challenges.

Current research has explored the synthesis of Kobusine analogues primarily through chemical transformations of the natural product, such as C-11 and C-15 esterification, which has yielded numerous novel derivatives with varied biological activities. nih.govacs.orgresearchgate.netresearchgate.netsciprofiles.comnih.gov Specifically, 11,15-diacylation of Kobusine has been identified as crucial for inducing antiproliferative activity in certain cancer cell lines. nih.govacs.orgsciprofiles.comnih.gov

Beyond modifying the natural product, efforts are also focused on the total synthesis of Kobusine and related hetisine-type alkaloids. Recent work has demonstrated innovative strategies for constructing the cage-like hexacyclic ring system characteristic of Kobusine, utilizing approaches such as hydrogen-atom transfer (HAT)-initiated radical rearrangement and strategic use of C-H bonds. researchgate.netacs.org These novel synthetic routes not only provide access to Kobusine but also offer potential pathways to synthesize a range of analogues that may be difficult to obtain through semi-synthesis from natural sources. Further research in this area aims to improve the efficiency and scalability of these total synthetic routes and explore novel chemical transformations to create diverse Kobusine derivatives with potentially enhanced pharmacological profiles. The application of sustainable chemistry principles, including the use of renewable energy in chemical transformations, could also play a role in the future of Kobusine synthesis. uni-hohenheim.de

Development of Next-Generation Kobusine-Inspired Probes

The development of sophisticated chemical probes based on the Kobusine structure is a critical future direction for understanding its biological interactions and identifying potential targets. Natural product-inspired chemical probes hold significant potential for engaging in desirable binding interactions with human proteins and can be valuable tools in high-throughput screening assays. chemrxiv.org

While specific Kobusine-inspired probes are not extensively detailed in current literature, the broader field of natural-product-based fluorescent probes is an active area of research. nih.gov These probes, often incorporating fluorescent moieties, are used for visualizing biological substances, obtaining detailed cell images, tracking biochemical reactions, and monitoring disease biomarkers. nih.gov Applying similar strategies to Kobusine could involve synthesizing fluorescent or other functionally tagged Kobusine derivatives. These next-generation probes could facilitate the identification of the specific proteins or pathways that Kobusine interacts with within cells, providing crucial insights into its mechanism of action. The structural diversity achievable through novel synthetic methodologies (Section 8.1) will be key to developing a range of probes with varying properties and specificities.

Advanced Mechanistic Insights and Systems Biology Approaches

Gaining a comprehensive understanding of how Kobusine and its derivatives exert their biological effects at the molecular and cellular levels is a key future research area. Preliminary mechanistic studies on certain Kobusine derivatives have indicated a decrease in cyclin D1 mRNA expression in cancer cells, suggesting an impact on cell cycle regulation. researchgate.net However, the full spectrum of molecular targets and downstream effects remains to be elucidated.

Future research should employ advanced techniques to delve deeper into Kobusine's mechanism of action. This includes detailed biochemical and cell biology studies to identify direct binding partners, enzyme inhibition or activation profiles, and effects on key signaling pathways.

Furthermore, the application of systems biology approaches will be crucial for understanding the complex interplay of Kobusine within biological networks. Systems biology utilizes quantitative multi-scale models and tools from network science, statistical physics, and dynamical systems theory to analyze complex biological processes. amazon.combifi.es By integrating data from various sources, such as genomics, proteomics, and metabolomics, systems biology can provide a holistic view of how Kobusine perturbs cellular systems. This can help identify critical nodes or pathways affected by Kobusine, predict potential off-target effects, and reveal biomarkers of response or resistance. While the direct application of systems biology to Kobusine is not widely reported, its principles offer a powerful framework for future investigations into the compound's intricate biological activities.

Exploration of Undiscovered Biological Activities and Potential Applications

Current research has highlighted the potential of Kobusine and its derivatives, particularly their antiproliferative activity against various human cancer cell lines, including multidrug-resistant strains. nih.govacs.orgresearchgate.netresearchgate.netsciprofiles.comnih.govresearchgate.netresearcher.liferesearchgate.netmdpi.comjst.go.jpjst.go.jphljucm.net The ability of some derivatives to overcome multidrug resistance is a particularly promising area for future investigation. mdpi.comjst.go.jpjst.go.jp

Beyond anticancer properties, the initial identification of anti-inflammatory and antimicrobial activities ontosight.ai suggests that other biological activities of Kobusine may exist and warrant further exploration. Future research should systematically screen Kobusine and its diverse synthetic derivatives against a wider range of biological targets and disease models. This could include investigating its effects on other inflammatory pathways, different types of microbial infections, or even neurological disorders, given that some diterpenoid alkaloids have effects on the central nervous system. jst.go.jp

Q & A

Q. How is Kobusine isolated and characterized from natural sources?

Isolation typically involves chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays. Characterization relies on spectroscopic methods:

  • NMR (¹H, ¹³C, 2D experiments like COSY and HMBC) for structural elucidation .
  • Mass spectrometry (HRMS) for molecular formula confirmation .
  • X-ray crystallography (if crystalline) for absolute configuration determination . Experimental protocols must include purity validation (≥95%) and comparison with literature data to ensure reproducibility .

Q. What are the primary pharmacological targets of Kobusine?

Target identification employs:

  • In vitro assays (e.g., enzyme inhibition, receptor binding) to screen for activity .
  • Molecular docking to predict interactions with proteins (e.g., using AutoDock Vina) .
  • Transcriptomic/proteomic profiling to identify downstream biomarkers . Prioritize targets with dose-response validation (IC₅₀/EC₅₀) and specificity testing against related proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in Kobusine’s reported bioactivity across studies?

Address discrepancies through:

  • Meta-analysis of experimental conditions (e.g., cell lines, solvent systems, assay protocols) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to evaluate variability in dose-response data .
  • Orthogonal validation : Confirm key findings using alternative methods (e.g., in vivo models if initial data were in vitro) . Document batch-to-batch variability in Kobusine purity as a potential confounding factor .

Q. What strategies optimize Kobusine’s yield in semi-synthetic pathways?

Optimization involves:

  • Design of Experiments (DOE) to test reaction parameters (temperature, catalysts, solvents) .
  • Real-time monitoring (e.g., FTIR, LC-MS) to identify intermediates and adjust conditions .
  • Green chemistry principles : Substitute toxic reagents (e.g., using biocatalysts) to improve scalability . Report yields relative to theoretical maxima and benchmark against existing routes .

Q. How do researchers establish structure-activity relationships (SAR) for Kobusine derivatives?

SAR studies require:

  • Combinatorial libraries : Synthesize analogs with systematic modifications (e.g., hydroxylation, alkylation) .
  • Computational modeling : Use QSAR tools (e.g., Schrödinger’s Phase) to correlate structural features with activity .
  • Data integration : Tabulate results in matrices comparing substituents, steric effects, and electronic properties . Validate predictions with in vitro/in vivo testing and highlight outliers for mechanistic investigation .

Methodological Considerations

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with project scope .
  • Data Contradictions : Use iterative analysis (e.g., triangulating biochemical, computational, and clinical data) to refine hypotheses .
  • Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methods and supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.